Superior Mass Spectrometric Resolution: A +3 Da Mass Shift Eliminates Isotopic Interference Compared to +2 Da Analogs
L-Cysteine (2,3,3-D3) provides a clean, +3.018 Da mass shift (M+3) relative to unlabeled L-cysteine (M). This is a critical differentiator from alternative deuterated analogs like L-Cysteine-3,3-D2, which exhibits a +2 Da shift. The +2 Da peak is susceptible to interference from the naturally occurring 34S isotope peak of unlabeled cysteine, which has a relative abundance of approximately 4.2% . This interference leads to ratio compression and non-linear calibration curves at low analyte concentrations. In contrast, the M+3 peak of L-Cysteine (2,3,3-D3) falls into a region of the mass spectrum with negligible natural isotope contribution, ensuring linear quantification across a wider dynamic range .
| Evidence Dimension | Mass Spectrometric Resolution and Spectral Overlap |
|---|---|
| Target Compound Data | +3.018 Da (M+3) |
| Comparator Or Baseline | L-Cysteine-3,3-D2: +2 Da; Unlabeled L-Cysteine: 0 Da (M) |
| Quantified Difference | Eliminates overlap with the natural 34S isotope peak (approx. 4.2% abundance), a significant source of interference for M+2 internal standards. |
| Conditions | LC-MS/MS analysis of underivatized or derivatized cysteine in biological matrices. |
Why This Matters
This ensures higher quantitative accuracy and precision at low analyte concentrations, a key requirement for clinical biomarker validation and pharmacokinetic studies.
